molecular formula C17H13ClFNO3S B2705708 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)benzamide CAS No. 852438-94-9

2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)benzamide

Cat. No.: B2705708
CAS No.: 852438-94-9
M. Wt: 365.8
InChI Key: SPIUKYBGNVOSDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core, a fluorophenyl group, and a dioxido-dihydrothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)benzamide typically involves multiple steps:

  • Formation of the Benzamide Core: : The initial step involves the preparation of the benzamide core. This can be achieved by reacting 2-chlorobenzoic acid with an appropriate amine under dehydrating conditions to form the benzamide linkage.

  • Introduction of the Fluorophenyl Group: : The next step involves the introduction of the 4-fluorophenyl group. This can be done through a nucleophilic aromatic substitution reaction where the amine group of the benzamide reacts with 4-fluoronitrobenzene, followed by reduction of the nitro group to an amine.

  • Incorporation of the Dioxido-Dihydrothiophene Moiety: : The final step involves the incorporation of the dioxido-dihydrothiophene moiety. This can be achieved by reacting the intermediate compound with a suitable thiophene derivative under oxidative conditions to introduce the sulfone group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can occur at the nitro group (if present in intermediates) or at the carbonyl group of the benzamide, leading to the formation of amines or alcohols.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and protein binding due to its potential bioactivity.

Medicine

In medicinal chemistry, 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)benzamide is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)benzamide: Lacks the dioxido group, which may affect its reactivity and bioactivity.

    N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)benzamide: Lacks the chlorine atom, which may influence its chemical properties and interactions.

    2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide: Lacks the fluorophenyl group, which may alter its biological activity.

Uniqueness

The presence of both the dioxido-dihydrothiophene moiety and the fluorophenyl group in 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)benzamide makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFNO3S/c18-16-4-2-1-3-15(16)17(21)20(13-7-5-12(19)6-8-13)14-9-10-24(22,23)11-14/h1-10,14H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIUKYBGNVOSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.